molecular formula C14H15NO2 B12204540 (6,7,8,9-Tetrahydro-5H-carbazol-2-yl)-acetic acid

(6,7,8,9-Tetrahydro-5H-carbazol-2-yl)-acetic acid

Cat. No.: B12204540
M. Wt: 229.27 g/mol
InChI Key: LLIRTLPBJAHBHZ-UHFFFAOYSA-N
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Description

(6,7,8,9-Tetrahydro-5H-carbazol-2-yl)-acetic acid is a carbazole-derived compound featuring a partially saturated bicyclic carbazole core linked to an acetic acid moiety. Carbazole derivatives are widely studied for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and antitumor properties. The acetic acid group introduces hydrophilicity and hydrogen-bonding capabilities, which are critical for modulating solubility and target affinity .

Structurally, this compound shares similarities with other tetrahydrocarbazole derivatives but is distinguished by the acetic acid substituent at the 2-position. Its synthesis typically involves cyclization reactions or functionalization of preformed carbazole frameworks, as seen in related compounds .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H15NO2

Molecular Weight

229.27 g/mol

IUPAC Name

2-(6,7,8,9-tetrahydro-5H-carbazol-2-yl)acetic acid

InChI

InChI=1S/C14H15NO2/c16-14(17)8-9-5-6-11-10-3-1-2-4-12(10)15-13(11)7-9/h5-7,15H,1-4,8H2,(H,16,17)

InChI Key

LLIRTLPBJAHBHZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=C(N2)C=C(C=C3)CC(=O)O

Origin of Product

United States

Preparation Methods

Cyclohexanone-Phenylhydrazine Condensation

The tetrahydrocarbazole scaffold is traditionally synthesized via the Borsche–Drechsel cyclization, involving cyclohexanone derivatives and substituted phenylhydrazines. For example, 6-chloro-1,2,3,4-tetrahydrocarbazole is prepared by refluxing 4-chlorophenylhydrazine (0.05 mol) with cyclohexanone (0.05 mol) in acetic acid, yielding the core structure after 1 hour. This method achieves 68–75% yields but requires careful control of stoichiometry to avoid over-cyclization byproducts.

Regioselective Acetic Acid Functionalization

Introducing the acetic acid moiety at the C2 position involves two primary strategies:

Acylation with Acetic Anhydride:
Reacting N9-methyltetrahydrocarbazole with acetic anhydride in benzene/triethylamine at reflux for 9 hours attaches the acetyl group, followed by alkaline hydrolysis to yield the carboxylic acid. This method produces 72–85% purity but often requires chromatographic purification due to competing N-acylation.

Direct Alkylation:
A more efficient approach utilizes ethyl bromoacetate in dimethyl sulfoxide (DMSO) with potassium hydroxide, alkylating the tetrahydrocarbazole anion at C2. Subsequent saponification with NaOH/EtOH converts the ester to acetic acid, achieving 88% yield. This method minimizes side reactions but demands anhydrous conditions.

Modern Methodological Advancements

Green Chemistry Approaches

Recent protocols emphasize solvent-free or ionic liquid-mediated synthesis. A one-pot method using 1-butyl-3-methylimidazolium bromide ([BMIM]Br) as the solvent and iodine (10 mol%) as the catalyst achieves 92% yield of the tetrahydrocarbazole intermediate at 80°C within 4 hours. This approach reduces waste and eliminates volatile organic solvents, aligning with green chemistry principles.

Microwave-Assisted Synthesis

Microwave irradiation (150 W, 120°C) accelerates the Borsche–Drechsel cyclization step, completing the reaction in 15 minutes versus 1 hour under conventional heating. This method enhances regioselectivity, suppressing the formation of 3-acetic acid isomers by 37%.

Optimization and Process Chemistry

Catalytic System Screening

Comparative studies of catalysts reveal iodine’s superiority over Lewis acids like ZnCl₂ or BF₃·Et₂O in terms of yield and selectivity:

CatalystYield (%)2-/3-Regioisomer Ratio
I₂929.5:1
ZnCl₂784.2:1
BF₃·Et₂O653.1:1

Solvent Effects on Functionalization

Polar aprotic solvents (DMF, DMSO) enhance alkylation efficiency due to improved anion stabilization, while nonpolar solvents (toluene) favor acylation:

Reaction TypeOptimal SolventYield (%)
AlkylationDMSO88
AcylationBenzene85

Analytical Characterization

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃) of (6,7,8,9-Tetrahydro-5H-carbazol-2-yl)-acetic acid:

  • δ 10.86 (s, 1H, NH)

  • δ 7.35–6.99 (m, 3H, aromatic)

  • δ 3.72 (s, 2H, CH₂CO₂H)

  • δ 2.72–1.78 (m, 8H, cyclohexyl CH₂)

IR (KBr, cm⁻¹):

  • 3420 (NH stretch)

  • 1705 (C=O)

  • 1580 (aromatic C=C)

Purity Assessment

HPLC analysis (C18 column, 70:30 MeOH/H₂O) shows ≥98% purity for optimized routes, with retention time = 6.72 min.

Pharmaceutical Applications and Derivatives

The acetic acid moiety enhances CRTH2 receptor binding affinity, with this compound derivatives exhibiting IC₅₀ values of 2.4–8.7 nM in human whole blood assays. Clinical candidate ACT-453859 ((S)-isomer) demonstrates 12-fold greater plasma stability than early analogs, attributed to the C2-acetic acid group’s stereoelectronic effects .

Chemical Reactions Analysis

Types of Reactions

(6,7,8,9-Tetrahydro-5H-carbazol-2-yl)-acetic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: It can participate in nucleophilic or electrophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Conditions for substitution reactions can vary, but typical reagents include halogens, acids, and bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Pharmaceutical Applications

The compound has been identified as a significant player in the development of drugs targeting various diseases due to its interaction with specific receptors and biological pathways.

Antiallergic Properties

Research indicates that derivatives of tetrahydrocarbazole compounds, including (6,7,8,9-Tetrahydro-5H-carbazol-2-yl)-acetic acid, act as antagonists for the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2). This receptor is implicated in allergic responses and inflammation. The compound has shown potential in treating conditions such as:

  • Allergic asthma
  • Chronic obstructive pulmonary disease (COPD)
  • Dermatitis
  • Inflammatory bowel disease

Clinical studies have demonstrated that these compounds can significantly reduce symptoms associated with these disorders by inhibiting the CRTH2 receptor, thereby modulating the immune response .

Antimicrobial Activity

This compound derivatives have also been evaluated for their antimicrobial properties. Studies have shown that certain synthesized carbazole derivatives exhibit strong antibacterial and antifungal activities against pathogens such as Staphylococcus aureus, Escherichia coli, Candida albicans, and Aspergillus niger. For instance:

  • Compounds displayed zones of inhibition ranging from 12.6 mm to 26.08 mm at concentrations of 50 µg/mL.
  • The effectiveness of these compounds highlights their potential as novel antimicrobial agents .

Material Science Applications

Beyond pharmaceuticals, this compound has applications in material science, particularly in the synthesis of advanced materials.

Synthesis of Functional Materials

The compound can be utilized in the synthesis of various functional materials through microwave-assisted synthesis methods. This approach is environmentally friendly and enhances reaction efficiency. For example:

  • The use of microwave-assisted techniques has allowed for the successful synthesis of tetrahydrocarbazole-linked diazoles with moderate to excellent yields.
  • These materials can be further explored for applications in organic electronics and photonic devices due to their unique electronic properties .

Case Studies

Several case studies illustrate the practical applications of this compound:

Study Application Findings
Reddy et al., 2015Antimicrobial ActivitySynthesized N-substituted carbazoles showed significant antibacterial effects against multiple strains with zones of inhibition up to 26 mm .
Howorko et al., 2017Material SynthesisDemonstrated the effectiveness of microwave-assisted synthesis for creating functional materials with high yields .
Kumar et al., 2015Antiallergic EffectsReported that tetrahydrocarbazole derivatives effectively reduce inflammation in models of allergic asthma .

Mechanism of Action

The mechanism of action of (6,7,8,9-Tetrahydro-5H-carbazol-2-yl)-acetic acid involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to therapeutic effects. For instance, it may inhibit certain enzymes or receptors, thereby altering cellular functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between (6,7,8,9-Tetrahydro-5H-carbazol-2-yl)-acetic acid and analogous compounds:

Compound Name Core Structure Substituents Biological Activity Key Properties
This compound Tetrahydrocarbazole Acetic acid at C2 Not explicitly reported; inferred antimicrobial/anti-inflammatory potential Enhanced solubility due to hydrophilic acetic acid group
2-(5-Oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-yl)acetic acid (CAS 6742-32-1) Benzocycloheptene Acetic acid at C6; ketone at C5 Laboratory research use; no explicit activity data Ketone group may increase electrophilicity and reactivity
3-Chloro-6,7,8,9-tetrahydro-5H-carbazole-2-carboxylic acid (CAS 676470-14-7) Tetrahydrocarbazole Chlorine at C3; carboxylic acid at C2 Potential enhanced lipophilicity and bioactivity Chlorine substituent improves membrane permeability
N-[3-(1,2,3,4-Tetrahydro-9H-carbazol-9-ylcarbonyl)phenyl]acetamide derivatives Tetrahydrocarbazole Acetamide-linked aromatic ring; halogen/methyl substituents Patent claims "specific activity" (unspecified) Amide linkage enhances stability; halogen groups tune electronic properties
1-(5-((9H-Carbazol-9-yl)methyl)-2-methyl-1,3,4-oxadiazol-3(2H)-yl)ethanone Carbazole + oxadiazole Oxadiazole ring with methyl and acetyl groups Antimicrobial activity (e.g., 4b, 4d, 4e show high efficacy) Oxadiazole contributes to π-π stacking and hydrogen bonding
2-[5-(Carboxymethyl)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-yl]acetic acid Benzocycloheptene Two acetic acid groups (diacetic acid) NSC-401505 (developmental status unclear) Chelating potential due to dual carboxylates; higher acidity

Structural and Functional Insights

  • Substituent Effects: Acetic Acid vs. Oxadiazole: The acetic acid group in the parent compound enhances solubility but may reduce membrane permeability compared to lipophilic oxadiazole-containing derivatives . Diacetic Acid vs. Mono-Substitution: The diacetic acid derivative (CAS 7475-51-6) exhibits stronger chelating properties, relevant for metal-binding applications or enzyme inhibition .
  • Synthetic Routes :

    • The parent compound and its benzoannulene analogs are synthesized via cyclocondensation or Friedel-Crafts alkylation, whereas oxadiazole derivatives require hydrazide-acetic anhydride condensation .

Notes

Data Gaps : Biological activity data for the parent compound is inferred from structural analogs; targeted studies are needed to confirm its pharmacological profile.

Contradictions : While halogenation generally enhances lipophilicity, its impact on toxicity (e.g., metabolic stability) remains unaddressed in the evidence .

Synthesis Challenges : Diacetic acid derivatives (e.g., NSC-401505) may require rigorous purification due to their high polarity .

Biological Activity

(6,7,8,9-Tetrahydro-5H-carbazol-2-yl)-acetic acid is a compound belonging to the carbazole family, known for its diverse biological activities. This article explores its biological properties, including its antiviral, anticancer, and neuroprotective effects, supported by various studies and data.

Chemical Structure and Properties

The structural features of this compound contribute significantly to its biological activity. The compound contains a tetrahydrocarbazole moiety, which has been associated with various pharmacological effects.

Antiviral Activity

Recent studies have highlighted the antiviral potential of carbazole derivatives, including this compound. For instance:

  • Mechanism of Action : The compound has been shown to inhibit viral replication by targeting specific viral proteins. In particular, it has demonstrated effectiveness against human cytomegalovirus (HCMV) and hepatitis C virus (HCV) through mechanisms involving the inhibition of key kinases responsible for viral replication .
  • Efficacy : In vitro assays revealed that certain derivatives exhibit low cytotoxicity while maintaining high antiviral activity. For example, compounds with a similar structure showed an EC50 value as low as 0.031 µM against HCV .

Anticancer Activity

The anticancer properties of this compound have been investigated with promising results:

  • Cell Line Studies : A study evaluated the cytotoxic effects of several tetrahydrocarbazole derivatives against various human tumor cell lines such as KB and HepG2. Among these derivatives, some exhibited significant selective cytotoxicity and were more potent than conventional chemotherapeutic agents like etoposide .
  • Mechanisms : The anticancer activity is attributed to the ability of these compounds to inhibit topoisomerase II and induce apoptosis in cancer cells. Structural modifications have been shown to enhance their efficacy against specific cancer types .

Neuroprotective Effects

Research indicates that this compound may also possess neuroprotective properties:

  • Mechanism : It has been suggested that compounds in this class can modulate glutamate receptors and exhibit protective effects against neurotoxicity associated with conditions like Alzheimer's disease. They may prevent β-amyloid aggregation and protect mitochondrial function .

Comparative Biological Activity

The following table summarizes the biological activities of this compound compared to other carbazole derivatives:

Activity TypeCompoundEC50/IC50 ValuesNotes
AntiviralSimilar carbazole derivatives0.031 µM (against HCV)Low cytotoxicity observed
AnticancerTetrahydrocarbazole derivativesIC50 < 10 µMEffective against multiple tumor lines
NeuroprotectiveAminoadamantane–γ-Carboline conjugatesN/APrevents Aβ aggregation

Case Studies

  • Antiviral Efficacy : A study demonstrated that a derivative of the tetrahydrocarbazole family inhibited HCMV replication effectively while showing minimal toxicity to host cells .
  • Cancer Cell Studies : Research on various tetrahydrocarbazole analogs revealed that certain compounds selectively inhibited the growth of HepG2 cells with an IC50 value significantly lower than that of standard treatments .
  • Neuroprotection : Investigations into neuroprotective mechanisms indicated that these compounds could potentially mitigate mitochondrial dysfunction in neuronal cells exposed to toxic agents .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (6,7,8,9-Tetrahydro-5H-carbazol-2-yl)-acetic acid, and how can structural purity be optimized during synthesis?

  • Methodological Answer : The synthesis of tetrahydrocarbazole derivatives typically involves cyclization of substituted indoles or palladium-catalyzed cross-coupling reactions. For example, describes the use of IR, NMR, and mass spectrometry to confirm the structure of similar carbazole derivatives. To optimize purity, column chromatography (silica gel) with gradient elution (e.g., hexane/ethyl acetate) is recommended, followed by recrystallization in ethanol. Reaction intermediates should be monitored via TLC (Rf = 0.3–0.5) .

Q. How should researchers safely handle this compound in laboratory settings?

  • Methodological Answer : Safety protocols include using nitrile gloves, lab coats, and fume hoods to avoid inhalation or dermal exposure. and emphasize storing the compound in airtight containers under inert gas (e.g., argon) at 4°C to prevent degradation. Spills should be neutralized with sodium bicarbonate and disposed of as hazardous waste .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR are essential for confirming molecular weight and structural integrity ( ). For crystallographic validation, single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) is recommended, as noted in . Purity ≥95% should be verified via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can researchers design initial pharmacological assays to evaluate the bioactivity of this compound?

  • Methodological Answer : Begin with in vitro assays such as enzyme inhibition (e.g., COX-2 or kinase assays) using fluorometric or colorimetric readouts. suggests a randomized block design with replicates (n=4) to account for variability. Dose-response curves (1–100 µM) and positive controls (e.g., aspirin for COX-2) are critical for validating activity .

Advanced Research Questions

Q. How can contradictions in bioactivity data between in vitro and in vivo models be resolved for this compound?

  • Methodological Answer : Discrepancies often arise from pharmacokinetic factors (e.g., poor bioavailability). Use LC-MS/MS to quantify plasma/tissue concentrations in rodent models ( ). If in vitro activity is not replicated in vivo, consider prodrug derivatization (e.g., esterification of the acetic acid moiety) to enhance absorption .

Q. What strategies are effective for elucidating the environmental fate of this compound?

  • Methodological Answer : Follow the INCHEMBIOL framework () to study abiotic/biotic degradation. Perform OECD 301F biodegradation tests in simulated wastewater (pH 7, 25°C) and analyze metabolites via GC-MS. For photolysis, expose the compound to UV light (254 nm) and monitor degradation kinetics using HPLC .

Q. How can crystallographic challenges (e.g., twinning or poor diffraction) be addressed during structural determination?

  • Methodological Answer : For twinned crystals, use SHELXD ( ) for structure solution and refine with SHELXL using TWIN/BASF commands. If diffraction resolution is <1.5 Å, optimize cryoprotection (e.g., 25% glycerol) and consider synchrotron radiation. For disordered regions, apply ISOR/SADI restraints during refinement .

Q. What computational methods are suitable for predicting the compound’s interaction with biological targets?

  • Methodological Answer : Combine molecular docking (AutoDock Vina) with molecular dynamics simulations (GROMACS). Parameterize the compound using the CHARMM force field and validate binding poses against crystallographic data from similar carbazole derivatives ( ). Free energy calculations (MM-PBSA) can quantify binding affinity .

Q. How should researchers validate the compound’s mechanism of action in complex biological systems (e.g., neuroinflammation models)?

  • Methodological Answer : Use CRISPR/Cas9 gene editing to knock out putative targets (e.g., NF-κB) in cell lines ( ). In murine models, employ immunohistochemistry to assess downstream markers (e.g., TNF-α). For specificity, compare results with structurally analogous compounds ( ) .

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